molecular formula C12H16N4O B13156256 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13156256
M. Wt: 232.28 g/mol
InChI Key: LCERJDYNENPIDX-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,3-triazole core linked to a benzyloxypropyl chain, a structural motif known for its versatility and utility in constructing biologically active molecules . The 1,2,3-triazole scaffold can serve as a stable bioisostere for amide bonds and other functional groups, making it a valuable building block for the design of novel therapeutic agents . Researchers utilize this core structure in the development of compounds for a wide range of applications, including as potential potassium channel activators and anti-inflammatory agents . The structural similarity to other aminotriazole derivatives, which are frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," suggests its potential as a key intermediate for the synthesis of more complex molecular hybrids . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)triazol-4-amine

InChI

InChI=1S/C12H16N4O/c13-12-9-16(15-14-12)7-4-8-17-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10,13H2

InChI Key

LCERJDYNENPIDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Click Chemistry Approach via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle:
The most widely employed method for synthesizing 1,2,3-triazoles, including the target compound, is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach offers regioselectivity, high yields, and mild reaction conditions.

Methodology:

  • Preparation of Azide Intermediate:
    The azide precursor, typically a benzyl azide derivative, is synthesized from corresponding benzyl halides or benzyl alcohols via nucleophilic substitution with sodium azide.
    Example: Benzyl bromides treated with sodium azide in DMF at elevated temperatures.
  • Preparation of Alkyne Intermediate:
    The alkyne component, such as 3-(benzyloxy)prop-2-yn-1-ol, is prepared through propargylation of suitable alcohols or via other alkynylation methods.

  • Cycloaddition Reaction:
    Under copper catalysis (CuSO₄·5H₂O and sodium ascorbate), the azide and alkyne react in a solvent such as DMSO or t-butanol/water mixture at room temperature or slightly elevated temperatures (~25–60°C).
    The reaction proceeds via the formation of a copper acetylide intermediate, which reacts with the azide to form the 1,2,3-triazole ring with high regioselectivity.

Representative Reaction Conditions and Data:

Parameter Conditions Reference
Catalyst CuSO₄·5H₂O + sodium ascorbate ,
Solvent DMSO, t-butanol/H₂O (2:1) ,
Temperature Room temperature to 60°C ,
Reaction Time 0.5–8 hours ,
Yield 77–99% ,

Complete Reaction Scheme:

Benzyl halide → Benzyl azide → CuAAC with propargyl derivatives → 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine

Notes:

  • The reaction tolerates various functional groups, enabling the synthesis of diverse derivatives.
  • The regioselectivity favors the 1,4-disubstituted triazole, consistent with the CuAAC mechanism.

Multi-Step Synthesis Involving Intermediates

Principle:
Alternative routes involve the synthesis of intermediate benzyl-1,2,3-triazole derivatives, followed by functionalization to introduce the benzyloxypropyl side chain.

Methodology:

  • Step 1: Synthesis of Benzyl-1,2,3-Triazole Core
    Starting from benzyl bromides or alcohols, treatment with sodium azide yields benzyl azides, which undergo CuAAC with terminal alkynes to form benzyl-1,2,3-triazoles.
  • Step 2: Functionalization of the Triazole Core
    The core is then modified by nucleophilic substitution or coupling reactions to attach the 3-(benzyloxy)propyl group at the N-1 position of the triazole ring.

  • Step 3: Introduction of the Amino Group at C-4
    The amino group at the 4-position of the triazole ring can be introduced via nitration followed by reduction or via direct amination strategies.

Representative Data Table:

Step Reagents & Conditions Yield (%) References
Benzyl bromide to azide NaN₃, DMF, 80°C 85–90 ,
Azide + alkyne (CuAAC) CuSO₄·5H₂O, sodium ascorbate, DMSO, RT, 4–8h 77–99 ,
Functionalization of N-1 Alkyl halides or epoxides, base (e.g., K₂CO₃) Variable ,
Amination at C-4 Nucleophilic substitution, reduction, or amination Variable ,

Notes:

  • This approach allows for modular synthesis, enabling the introduction of various substituents at different positions.
  • The key challenge is controlling regioselectivity and avoiding side reactions such as oligomerization or decomposition.

Specific Research-Backed Synthesis Protocols

Research Findings:

  • In a study by, the synthesis of substituted benzyl-1,2,3-triazoles utilized PBr₃ to convert benzyl alcohols into benzyl bromides, followed by azidation and CuAAC to generate the core triazole structure.
  • Hydrolysis of ester intermediates yielded the free acid, which was then functionalized to incorporate the benzyloxypropyl side chain via nucleophilic substitution.

Complete Reaction Pathway (from):

Benzyl alcohol → Benzyl bromide (PBr₃) → Benzyl azide (NaN₃) → CuAAC with propargyl derivatives → Functionalization to attach benzyloxypropyl group

Reaction Conditions Summary:

Step Reagents & Conditions Yield Reference
Benzyl alcohol to bromide PBr₃, 0°C to room temp High
Bromide to azide NaN₃, DMF, 80°C 85–90%
Azide + alkyne (CuAAC) CuSO₄·5H₂O, sodium ascorbate, DMSO, RT 77–99%

Summary of Key Preparation Methods

Methodology Advantages Limitations References
Copper-Catalyzed Azide-Alkyne Cycloaddition High regioselectivity, mild conditions, versatile Requires pre-synthesis of azide and alkyne intermediates ,
Multi-step Synthesis via Intermediates Modular, allows functional group variation Longer synthesis time, potential for side reactions ,

Chemical Reactions Analysis

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for triazole derivatives vary widely (17.9–79.5%), influenced by reaction conditions. The target compound’s synthesis likely aligns with moderate-to-high yields seen in CuAAC reactions .

Pharmacological and Functional Comparisons

Compound Reported Biological Activity Potential Applications
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine Not reported Unknown (structural analogs suggest CNS or antimicrobial roles)
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-benzotriazole Antimicrobial, antiprotozoal Chemotherapy, antiparasitic agents
3-Carboranyl-naphthalimide derivatives Boron-rich scaffolds for neutron capture therapy Cancer therapy
1-(3-Methoxycarbazolylpropyl)-1H-triazol-4-amine Inhibits LPS-stimulated inflammatory responses Anti-inflammatory therapeutics
Epoxiconazole (1,2,4-triazole derivative) Fungicidal activity Agricultural fungicides

Key Observations :

  • Unlike nitroimidazole-containing analogs (e.g., ), the target compound lacks electronegative groups critical for DNA intercalation or enzyme inhibition.

Biological Activity

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine (CAS No. 1877941-06-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The molecular formula is C12_{12}H16_{16}N4_4O, with a molecular weight of 232.28 g/mol. The presence of the benzyloxy group and the triazole moiety is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. Specifically, 1,2,4-triazole derivatives have been reported to possess antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amineE. coliTBD
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amineB. subtilisTBD
4-Amino-5-aryl-4H-1,2,4-triazoleP. aeruginosa5 µg/mL
Mannich base derivativesS. aureusComparable to Levofloxacin

The above table summarizes the antimicrobial activity of various triazole derivatives. The specific MIC for 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine against common bacterial strains is still under investigation.

The mechanism by which triazoles exert their antibacterial effects often involves inhibition of key enzymes such as DNA gyrase and disruption of cell wall synthesis. Molecular docking studies suggest that the triazole ring can act as a bioisostere for carboxylic acids, enhancing binding interactions with target proteins .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the triazole ring and substituents significantly impact biological activity. For instance:

  • Lipophilic substituents at specific positions on the triazole ring enhance antibacterial potency.
  • Hydrophilic groups may improve solubility and bioavailability.

Research has shown that compounds with a benzyloxy group tend to exhibit increased activity against resistant bacterial strains due to enhanced lipophilicity and better membrane penetration .

Case Study 1: Antibacterial Screening

A series of synthesized triazole derivatives were screened against E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. Compounds similar to 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine demonstrated significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

Case Study 2: Leishmanicidal Activity

In studies focusing on leishmaniasis treatment, triazole-based compounds showed potent activity against Leishmania parasites. However, they also exhibited moderate cytotoxicity against mammalian cells, indicating a need for further optimization to enhance selectivity .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, describes a protocol using copper(I) bromide, cesium carbonate, and dimethyl sulfoxide (DMSO) at 35°C for 2 days, yielding 17.9% . Optimization strategies include:

  • Catalyst Screening : Testing alternative copper sources (e.g., CuI, CuSO₄·5H₂O) to enhance regioselectivity and reduce side reactions.
  • Solvent Effects : Polar aprotic solvents like DMSO or DMF may improve solubility, while greener alternatives (e.g., PEG-water mixtures) could reduce environmental impact.
  • Temperature Control : Lower temperatures (e.g., 25°C) might slow reaction kinetics but improve selectivity.
  • Design of Experiments (DoE) : Use factorial design (e.g., varying catalyst loading, solvent ratio, and temperature) to identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, used ¹H NMR (δ 8.87 ppm for pyridine protons) and ¹³C NMR to validate aromatic and triazole carbons .
  • HRMS (ESI) : Verify molecular weight (e.g., m/z 215 [M+H]⁺ in ) .
  • HPLC-PDA/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., intramolecular hydrogen bonds in ) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this triazole derivative?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level (as in ) calculates:

  • HOMO-LUMO Gaps : Predict charge transfer interactions (e.g., HOMO localized on triazole, LUMO on benzyloxypropyl group) .
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., amine group as a nucleophilic center).
  • Thermodynamic Properties : Simulate Gibbs free energy changes for reactions (e.g., protonation equilibria) .
    • Software Tools : Gaussian, ORCA, or CRYSTAL for simulations; VMD or PyMOL for visualization .

Q. What strategies resolve contradictions in spectral data or crystallographic results during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with DFT-predicted values (e.g., ’s ¹³C NMR vs. computed spectra) .
  • Dynamic NMR : Detect conformational exchange in solution (e.g., variable-temperature studies).
  • Single-Crystal Analysis : Resolve discrepancies in hydrogen bonding (e.g., ’s S(6) ring motif) .
  • Isotopic Labeling : Confirm ambiguous proton assignments (e.g., deuterium exchange for NH groups).

Q. How do steric and electronic effects of the benzyloxypropyl substituent influence intermolecular interactions and supramolecular assembly?

  • Methodological Answer :

  • X-ray Analysis : In , the benzyl group participates in C–H⋯N hydrogen bonds, forming zigzag chains .
  • Steric Effects : Bulky substituents may disrupt π-π stacking but enhance van der Waals interactions.
  • DFT Calculations : Quantify interaction energies (e.g., dimerization energy via B3LYP-D3) .

Q. What are the best practices for designing reaction pathways to introduce diverse functional groups at the triazole ring while maintaining regioselectivity?

  • Methodological Answer :

  • Click Chemistry : Use CuAAC for regioselective 1,4-disubstitution (e.g., ’s bis-triazole synthesis) .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).
  • Microwave-Assisted Synthesis : Accelerate reactions and improve yields (e.g., 30-minute cycles vs. 48-hour conventional methods) .

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